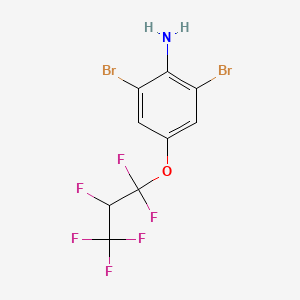
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: is a chemical compound with the molecular formula C₉H₅Br₂F₆NO and a molecular weight of 416.941 g/mol . This compound is characterized by the presence of two bromine atoms and a hexafluoropropoxy group attached to an aniline ring, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and hexafluoropropoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
2,6-Dibromo-4-fluoroaniline: Similar structure but with a fluorine atom instead of the hexafluoropropoxy group.
2,6-Dibromoaniline: Lacks the hexafluoropropoxy group, making it less complex.
4-Chloro-2,6-dibromoaniline: Contains a chlorine atom instead of the hexafluoropropoxy group.
Uniqueness: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
917924-08-4 |
|---|---|
Fórmula molecular |
C9H5Br2F6NO |
Peso molecular |
416.94 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
InChI |
InChI=1S/C9H5Br2F6NO/c10-4-1-3(2-5(11)6(4)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 |
Clave InChI |
OJAXIOZVWGLZNM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N)Br)OC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)



![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)


